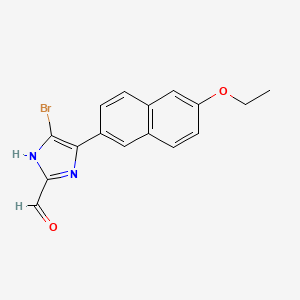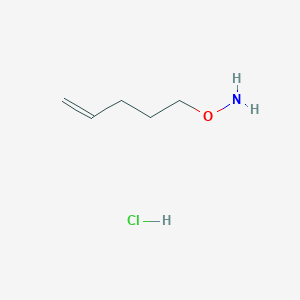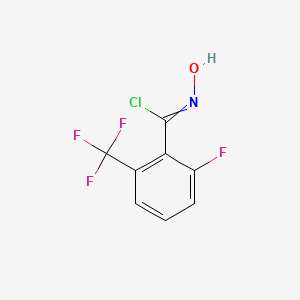
4-Hydroxy-N,N,2,3-tetramethyl-1H-indole-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-N,N,2,3-tetramethyl-1H-indole-6-carboxamide is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their diverse biological activities and are found in various natural products, including amino acids like tryptophan and neurotransmitters like serotonin . The presence of the carboxamide moiety in this compound enhances its potential for forming hydrogen bonds with enzymes and proteins, making it a valuable target for pharmaceutical research .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 4-Hydroxy-N,N,2,3-tetramethyl-1H-indole-6-carboxamide, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and ketones or aldehydes under acidic conditions . For instance, the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions yields the desired indole derivative .
Industrial Production Methods: Industrial production of indole derivatives may involve multi-step synthesis processes, including the formation of intermediate compounds followed by cyclization and functional group modifications. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and selectivity .
化学反応の分析
Types of Reactions: 4-Hydroxy-N,N,2,3-tetramethyl-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carboxamide group can be reduced to amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indoles, amines, and ketones, depending on the specific reaction conditions and reagents used .
科学的研究の応用
4-Hydroxy-N,N,2,3-tetramethyl-1H-indole-6-carboxamide has several scientific research applications:
作用機序
The mechanism of action of 4-Hydroxy-N,N,2,3-tetramethyl-1H-indole-6-carboxamide involves its interaction with enzymes and proteins through hydrogen bonding. The carboxamide moiety plays a crucial role in these interactions, inhibiting the activity of target enzymes and affecting various biological pathways . The indole ring structure also contributes to its binding affinity and specificity .
類似化合物との比較
1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of biologically active structures.
6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate: Exhibits antiviral activity and is used in medicinal chemistry.
Uniqueness: 4-Hydroxy-N,N,2,3-tetramethyl-1H-indole-6-carboxamide is unique due to its specific substitution pattern, which enhances its ability to form hydrogen bonds and interact with biological targets. This makes it a valuable compound for pharmaceutical research and development .
特性
分子式 |
C13H16N2O2 |
|---|---|
分子量 |
232.28 g/mol |
IUPAC名 |
4-hydroxy-N,N,2,3-tetramethyl-1H-indole-6-carboxamide |
InChI |
InChI=1S/C13H16N2O2/c1-7-8(2)14-10-5-9(13(17)15(3)4)6-11(16)12(7)10/h5-6,14,16H,1-4H3 |
InChIキー |
LPPJZTZWPDBMQF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC2=C1C(=CC(=C2)C(=O)N(C)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(4-Methyl-2-pyridyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13688448.png)







![2-[4-(3-Azetidinyl)phenyl]butanoic Acid](/img/structure/B13688519.png)

![2-(4-Chlorophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13688522.png)
![5-Fluoro-7-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13688523.png)


